4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride
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Overview
Description
4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride is an organic compound with a molecular structure that includes an aminomethyl group and a methoxy group attached to a benzoic acid core. This compound is often used in various chemical and biological research applications due to its unique properties.
Mechanism of Action
Target of Action
It is known that aminomethyl groups, which are present in this compound, are often involved in interactions with proteins and enzymes in the body .
Mode of Action
Compounds with aminomethyl groups can interact with various biological targets through hydrogen bonding and electrostatic interactions . The presence of the methoxy group may also influence the compound’s interaction with its targets, potentially enhancing its lipophilicity and thus its ability to cross cell membranes.
Biochemical Pathways
Aminomethyl groups are known to be involved in a variety of biochemical processes, including amino acid biosynthesis
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride. For example, the compound’s interactions with its targets could be influenced by the pH of the environment, as this could affect the protonation state of the aminomethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride typically involves the reaction of 2-methoxybenzoic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 2-Methoxybenzoic acid
- 4-(Aminomethyl)-2-hydroxybenzoic acid
Uniqueness
4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(aminomethyl)-2-methoxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-8-4-6(5-10)2-3-7(8)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFAMNIMCRTKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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